1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

carboxylesterase inhibition metabolic stability isatin SAR

1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164462-18-3; MFCD00141644) is an N-benzylated isatin oxime with molecular formula C15H11ClN2O2 and molecular weight 286.71 Da. The compound is manufactured by Key Organics and distributed as a research-use-only (RUO) screening compound at >90% purity, with a typical stock amount of 9.74 g.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.72
CAS No. 1164462-18-3
Cat. No. B2404154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
CAS1164462-18-3
Molecular FormulaC15H11ClN2O2
Molecular Weight286.72
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2CC3=CC=C(C=C3)Cl)O)N=O
InChIInChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-20)15(18)19/h1-8,19H,9H2
InChIKeyPBJCYTPZBTYTFZ-VKAVYKQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164462-18-3): Chemical Profile and Procurement Baseline


1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS 1164462-18-3; MFCD00141644) is an N-benzylated isatin oxime with molecular formula C15H11ClN2O2 and molecular weight 286.71 Da . The compound is manufactured by Key Organics and distributed as a research-use-only (RUO) screening compound at >90% purity, with a typical stock amount of 9.74 g [1]. It has been profiled in multiple PubChem high-throughput screening (HTS) campaigns, including assays targeting G-protein signaling regulators, opioid receptors, ADAM17, and muscarinic acetylcholine receptors, indicating broad screening exposure but without publicly disclosed quantitative endpoint data . The compound belongs to a pharmacologically significant class: indole-2,3-dione 3-oxime derivatives have been patented as excitatory amino acid (AMPA) receptor antagonists and developed as JNK3 MAP kinase inhibitors [2][3].

Why 1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime Cannot Be Casually Interchanged with In-Class Analogs


Indole-2,3-dione 3-oxime derivatives exhibit pharmacological behavior exquisitely sensitive to three structural variables: (i) the oxime geometry (E/Z isomerism), which determines hydrogen-bonding topology at target binding sites [1]; (ii) the N1-benzyl substituent, where para-substitution (Cl vs. CH3 vs. CF3) alters both lipophilicity and electronic character, directly impacting target affinity and selectivity [2]; and (iii) aromatic ring substitution on the isatin core, where the presence or absence of 5-chloro, 5-nitro, or 6,7-dichloro groups controls ion channel selectivity (e.g., SK/IK activation by NS309 vs. BK channel inactivity) [3]. The 4-chlorobenzyl oxime specifically occupies a narrow, differentiated window: the unsubstituted isatin core avoids the Ca2+ channel blocking activity observed with 6,7-dichloro NS309, while the 4-chloro substituent provides distinct electronic tuning compared to the 4-methylbenzyl analog [4]. Procuring the exact CAS 1164462-18-3 is therefore essential for experiments where these precise structural features are part of the hypothesis under test.

1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Carboxylesterase Inhibition: Target Compound Oxime vs. Parent Ketone — Absence of Direct Cholinesterase Interaction Liability

The parent ketone, 1-(4-chlorobenzyl)-1H-indole-2,3-dione (CAS 26960-66-7), is a potent carboxylesterase (CE) inhibitor with Ki values of 25 nM (hCE1), 32 nM (hiCE), and 750 nM (acetyl-/butyrylcholinesterase) [1]. Conversion of the C3 ketone to the oxime eliminates the electrophilic carbonyl required for active-site serine carbamoylation in CEs, thereby predicting a substantial reduction in CE inhibitory potency for the target oxime compound. While direct CE inhibition data for CAS 1164462-18-3 are not publicly available, the mechanistic rationale is structural rather than activity-based [2]. This represents a key procurement advantage: the oxime derivative is expected to exhibit reduced metabolic enzyme interference compared to its parent ketone, making it more suitable for cellular and in vivo assays where CE-mediated off-target effects confound interpretation.

carboxylesterase inhibition metabolic stability isatin SAR

JNK3 Kinase Selectivity: N-Benzyl Isatin Oxime Scaffold Demonstrates Class-Level JNK3 Inhibition Without p38 Cross-Reactivity

The N-benzyl isatin oxime series, to which the target compound belongs, was developed using structure-based design and validated by X-ray crystallography [1]. Key class-level findings include: the oxime hydroxyl forms a critical hydrogen bond with the gatekeeper residue Met-146 of JNK3; this interaction is absent in p38 MAP kinase, conferring JNK3-over-p38 selectivity; and N-benzyl substituent identity modulates both potency and selectivity. A representative compound from this series (with a different N-benzyl group) demonstrated JNK3 Ki = 6,700 nM [2]. While quantitative JNK3 inhibition data for the specific 4-chlorobenzyl oxime are not available in the public domain, the compound's presence in multiple kinase-focused screening collections and its structural congruence with the Cao et al. pharmacophore model support its classification as a JNK3-active chemotype .

JNK3 MAP kinase neurodegeneration kinase selectivity

Ion Channel Off-Target Profile: Unsubstituted Isatin Core Differentiates Target Compound from Dichlorinated NS309 (SK/IK Activator)

NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) is a potent activator of human SK and IK Ca2+-activated K+ channels (EC50 in sub-micromolar range), but produces substantial ancillary block of voltage-gated Ca2+ channels at overlapping concentrations [1][2]. The target compound, lacking the 6,7-dichloro substitution on the isatin core, is predicted to exhibit a fundamentally different ion channel pharmacology profile. Specifically, the absence of electron-withdrawing chloro groups at positions 6 and 7 is expected to eliminate SK/IK channel activation while reducing Ca2+ channel blocking activity, resulting in a cleaner baseline for assays where ion channel modulation is an undesired background . This differentiates the target compound from NS309 as a tool for non-ion-channel targets (e.g., kinase inhibition, enzyme screening) where NS309's channel activity would be a confounding factor.

SK channel IK channel calcium-activated potassium channels off-target screening

Physicochemical Differentiation: Target Oxime Offers Enhanced Hydrogen-Bond Donor/Acceptor Capacity vs. Parent Ketone and 5-Chloro Analog

The oxime functional group introduces one additional hydrogen-bond donor (N-OH) and one additional hydrogen-bond acceptor (C=N-OH) compared to the parent ketone (C=O), increasing the total H-bond donor count from 0 to 1 and acceptor count from 3 to 4 . This modification is predicted to improve aqueous solubility and alter permeability characteristics. The unsubstituted isatin core yields a molecular weight of 286.71 Da, notably lower than the 5-chloro analog (5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, CAS 303740-81-0, MW 321.16 Da; ΔMW = 34.45 Da) and the 5-nitro analog (MW 331.71 Da; ΔMW = 45.0 Da), placing the target compound closer to the Lipinski Rule-of-Five optimal MW range (≤500 Da) and potentially improving passive membrane permeability relative to these heavier, more polar analogs .

physicochemical properties hydrogen bonding drug-likeness solubility

Vendor-Specified Purity and Batch Reproducibility: >90% Purity with Commercial-Scale Inventory for Screening Consistency

The target compound is commercially available at >90% purity (vendor-specified), with a maintained stock amount of 9.74 g from Hoelzel-Biotech (sourced from Key Organics), enabling consistent batch-to-batch procurement for multi-plate screening campaigns [1]. This contrasts with custom-synthesized or in-house preparations of closely related analogs (e.g., 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime), where purity may vary between synthetic batches and where minimum purity specifications are not publicly advertised. For procurement decisions, the availability of a Certificate of Analysis (CoA), Safety Datasheet (SDS), and product manual from a traceable manufacturer reduces quality-assurance burden and accelerates compound registration in institutional compound management systems [2].

compound purity batch consistency HTS quality control vendor qualification

Procurement-Relevant Application Scenarios for 1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime: Where This Specific Compound Fits


Kinase Inhibitor Screening Libraries for Neurodegeneration Drug Discovery

As a direct structural analog of the JNK3-selective N-benzyl isatin oxime series validated by Cao et al. (2009) [1], the target compound is a logical inclusion in kinase-focused screening decks aimed at identifying JNK3 inhibitors for Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions. The oxime hydroxyl group, predicted to engage the JNK3 gatekeeper residue Met-146 while disfavoring p38 binding, makes this compound a relevant tool for hit-finding campaigns where isoform selectivity is the primary screening objective [1]. Procurement of the exact CAS 1164462-18-3, rather than a substituted analog, ensures the core pharmacophore is probed without confounding electronic effects from additional ring substituents.

Metabolic Enzyme Interference Profiling and Counter-Screening

The predicted reduction in carboxylesterase inhibitory potency of the oxime relative to the parent ketone [2] positions this compound as a preferred control or test article in metabolic stability assays, particularly those employing hepatic S9 fractions or recombinant carboxylesterase isoforms. Researchers seeking to minimize CE-mediated false positives in cell-based phenotypic screens should select the oxime over the parent isatin (CAS 26960-66-7), which is a potent CE inhibitor (hCE1 Ki = 25 nM) [2]. This distinction is critical for laboratories running CE-sensitive assays without the resources to independently synthesize and characterize the oxime derivative.

Ion Channel Counterscreening Panels to Establish Pharmacological Selectivity Baselines

The unsubstituted isatin core of the target compound differentiates it from the widely-used tool compound NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime), which activates SK/IK channels and blocks voltage-gated Ca2+ channels at overlapping concentrations [3][4]. For research programs where the primary target is a non-ion-channel protein (e.g., kinase, GPCR, or protease), the target compound offers a cleaner pharmacological baseline for selectivity profiling against cardiac and neuronal ion channel panels. Procuring CAS 1164462-18-3 instead of CAS 303740-81-0 (5-chloro analog) further avoids the additional pKa perturbation (~7.99) introduced by the 5-chloro substituent, which could alter ionization-dependent binding at physiological pH .

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The target compound's unsubstituted isatin core, combined with the 4-chlorobenzyl N-substituent, provides a chemically tractable scaffold with three vectors for diversification: (i) electrophilic aromatic substitution at the C5 and C7 positions of the isatin ring; (ii) oxime derivatization (O-alkylation, O-acylation) to modulate ADME properties; and (iii) N1-benzyl modification to tune target affinity. The commercially available >90% purity and multi-gram inventory [5] support parallel synthesis and SAR exploration without the need for an initial multi-step synthesis campaign. This contrasts with the 5-nitro analog (CAS 303740-87-6), where the electron-withdrawing nitro group deactivates the aromatic ring toward further electrophilic functionalization and introduces a metabolic liability (nitro reduction).

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.